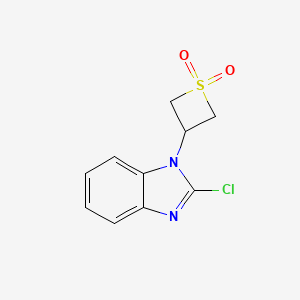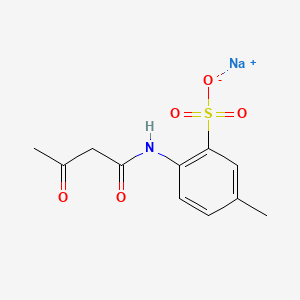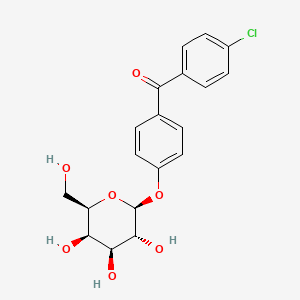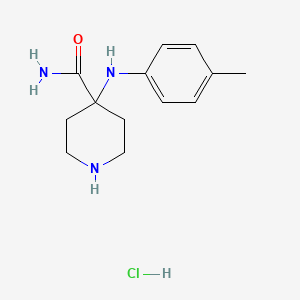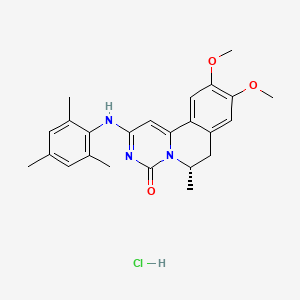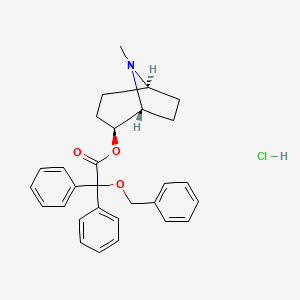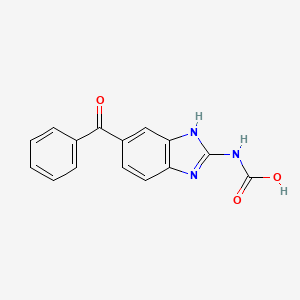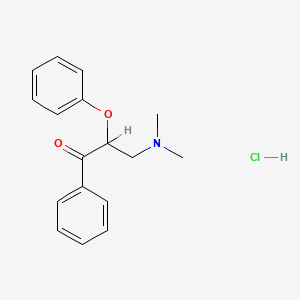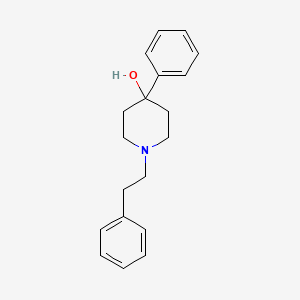
1-Phenethyl-4-phenyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-4-phenyl-4-piperidinol is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with phenethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-4-phenyl-4-piperidinol typically involves the reaction of piperidine with phenethyl bromide and phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The intermediate product is then subjected to hydrolysis to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-4-phenyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines .
Scientific Research Applications
1-Phenethyl-4-phenyl-4-piperidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential as an analgesic or anesthetic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenethyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Meperidine: Another synthetic opioid with structural similarities to 1-Phenethyl-4-phenyl-4-piperidinol.
PEPAP: A synthetic analogue of meperidine, known for its use as a "synthetic heroin"
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties.
Properties
CAS No. |
94913-96-9 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-phenyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C19H23NO/c21-19(18-9-5-2-6-10-18)12-15-20(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2 |
InChI Key |
DKHZPADYDXDGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


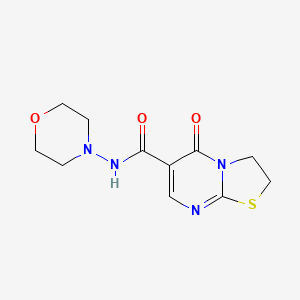
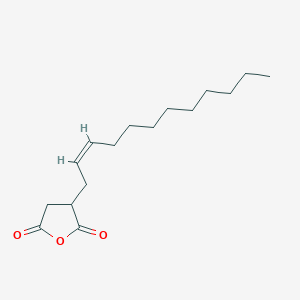
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
